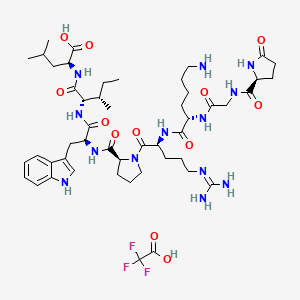![molecular formula C27H45Cl B12432537 (9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (9aR,11aR)-7-cloro-9a,11a-dimetil-1-(6-metilheptan-2-il)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-ciclopenta[a]fenantreno es una molécula orgánica compleja con una estructura única. Pertenece a la clase de derivados de ciclopenta[a]fenantreno, que son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos de la ciencia y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (9aR,11aR)-7-cloro-9a,11a-dimetil-1-(6-metilheptan-2-il)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-ciclopenta[a]fenantreno implica múltiples pasos, incluida la formación del núcleo de ciclopenta[a]fenantreno y la funcionalización posterior. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclación: Formación del núcleo de ciclopenta[a]fenantreno a través de la ciclación de precursores apropiados.
Halogenación: Introducción del átomo de cloro en la posición 7 utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Alquilación: Adición del grupo 6-metilheptan-2-il a través de la alquilación de Friedel-Crafts utilizando cloruro de aluminio como catalizador.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: Se pueden realizar reacciones de reducción para modificar grupos funcionales específicos dentro de la molécula.
Sustitución: El átomo de cloro en la posición 7 se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Nucleófilos como metóxido de sodio o cianuro de potasio.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales como metoxi o ciano.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite explorar nuevas reacciones y mecanismos químicos.
Biología
En la investigación biológica, los derivados del compuesto se estudian por su potencial como agentes bioactivos. Pueden exhibir propiedades como antiinflamatorias, anticancerígenas o antimicrobianas.
Medicina
En medicina, se investiga el compuesto y sus derivados por su potencial terapéutico. Pueden servir como compuestos líderes para el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria
En el sector industrial, el compuesto se utiliza en la síntesis de productos químicos y materiales especiales. Sus propiedades únicas lo hacen valioso para aplicaciones en áreas como la ciencia de los materiales y la nanotecnología.
Mecanismo De Acción
El mecanismo de acción de (9aR,11aR)-7-cloro-9a,11a-dimetil-1-(6-metilheptan-2-il)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-ciclopenta[a]fenantreno implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en varias vías biológicas. Los efectos del compuesto están mediados a través de la unión a estos objetivos, lo que lleva a la modulación de su actividad y las subsiguientes respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos similares
Trifluorotolueno: Un compuesto orgánico con características estructurales similares, utilizado como solvente e intermedio sintético.
Compuestos de células solares sensibilizadas con colorante: Compuestos utilizados en células solares, que comparten algunas similitudes estructurales con el núcleo de ciclopenta[a]fenantreno.
Singularidad
La singularidad de (9aR,11aR)-7-cloro-9a,11a-dimetil-1-(6-metilheptan-2-il)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-ciclopenta[a]fenantreno radica en sus grupos funcionales y estereoquímica específicos, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C27H45Cl |
|---|---|
Peso molecular |
405.1 g/mol |
Nombre IUPAC |
(10R,13R)-3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25H,6-16H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
Clave InChI |
QKOWLIHHJYBRRJ-WEWVNJLASA-N |
SMILES isomérico |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4=CC(CC[C@]34C)Cl)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


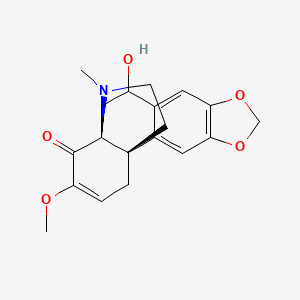
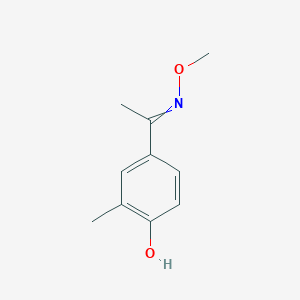
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B12432469.png)
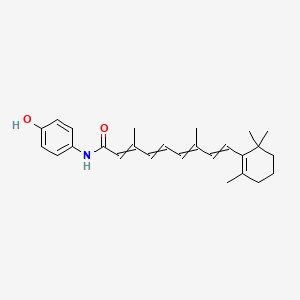
![2-Isobutyl-6-methyl-1H-benzo[d]imidazole](/img/structure/B12432481.png)
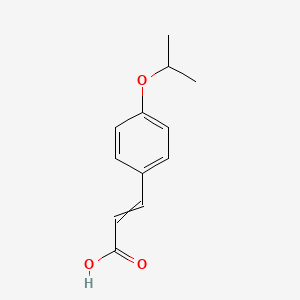
![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)
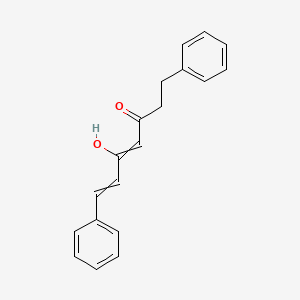
![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)
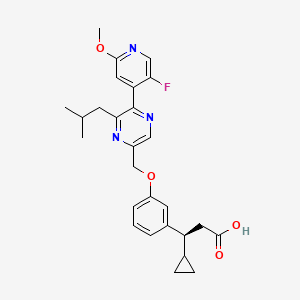
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)

![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
